2,5-Difluoro-3-methylbenzamide
CAS No.: 1806332-12-6
Cat. No.: VC3415747
Molecular Formula: C8H7F2NO
Molecular Weight: 171.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1806332-12-6 |
---|---|
Molecular Formula | C8H7F2NO |
Molecular Weight | 171.14 g/mol |
IUPAC Name | 2,5-difluoro-3-methylbenzamide |
Standard InChI | InChI=1S/C8H7F2NO/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12) |
Standard InChI Key | PVMAKMHPSZYPAQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1F)C(=O)N)F |
Canonical SMILES | CC1=CC(=CC(=C1F)C(=O)N)F |
Introduction
Chemical Properties and Structural Characteristics
2,5-Difluoro-3-methylbenzamide is a small-molecule organic compound characterized by its distinct structural arrangement. It has a benzene ring core with three key substituents: fluorine atoms at positions 2 and 5, a methyl group at position 3, and an amide group. The compound is identified by the following chemical specifications:
The chemical structure of 2,5-Difluoro-3-methylbenzamide features an amide group (-CONH₂) directly attached to the benzene ring, which contributes to its hydrogen bonding capabilities. The presence of two fluorine atoms introduces specific electronic and steric effects that influence the compound's reactivity and potential applications .
Structural Comparison with Related Compounds
To better understand the properties and potential applications of 2,5-Difluoro-3-methylbenzamide, it is valuable to compare it with structurally related compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|---|
2,5-Difluoro-3-methylbenzamide | 1806332-12-6 | C₈H₇F₂NO | 171.15 | Reference compound |
2,5-Difluoro-3-methylbenzylamine | 1427428-13-4 | C₈H₉F₂N | 157.16 | Contains amine instead of amide group |
3,5-Difluoro-2-methylbenzamide | 1323966-37-5 | C₈H₇F₂NO | 171.14 | Different positions of fluorine and methyl substituents |
2,5-Difluoro-N-methoxy-N-methylbenzamide | 198967-26-9 | C₉H₉F₂NO₂ | 201.17 | Contains N-methoxy-N-methyl substitutions on the amide group |
The positional isomer 3,5-Difluoro-2-methylbenzamide has been more extensively studied, with detailed information available in multiple databases including PubChem (CID 66523572) . The different arrangement of substituents in this isomer affects its electron distribution and potentially its biological and chemical properties.
Chemical Reactivity and Functional Group Transformations
The reactivity of 2,5-Difluoro-3-methylbenzamide is influenced by both its amide functionality and the presence of fluorine substituents:
Amide Reactions
The amide group can participate in various transformations:
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Hydrolysis to carboxylic acid under acidic or basic conditions
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Reduction to amine using strong reducing agents like lithium aluminum hydride
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Dehydration to nitrile using dehydrating agents such as phosphorus pentoxide
Fluorine-Mediated Reactions
The fluorine atoms can influence reactivity in several ways:
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Nucleophilic aromatic substitution reactions, particularly at the position ortho to the amide group
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Metal-mediated coupling reactions, where the fluorine may serve as a directing group
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Influencing the acidity of nearby protons, affecting the compound's participation in base-catalyzed reactions
Methyl Group Functionalization
The methyl group at position 3 represents a site for potential functionalization:
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Oxidation to aldehyde, carboxylic acid, or other oxygenated derivatives
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Radical halogenation to introduce bromine or chlorine substituents
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Deprotonation and subsequent alkylation or acylation under appropriate conditions
Recent Research Developments
Research involving difluorinated benzamide derivatives has expanded in recent years, with several notable developments:
Structure-Activity Relationship Studies
Related difluorobenzamide compounds have been examined for their biological activities, with particular attention to:
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Enzyme inhibition properties
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Receptor binding affinities
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Anti-inflammatory and antimicrobial potential
Computational Studies
Computational analyses of fluorinated benzamides have provided insights into:
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Electronic structure and distribution
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Conformational preferences
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Interactions with biological macromolecules
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